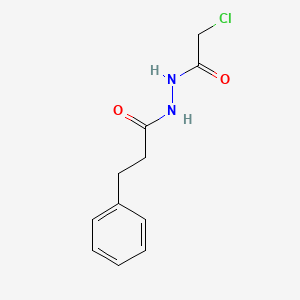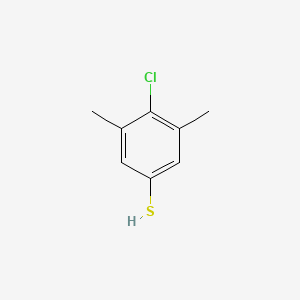
4-Chloro-3,5-dimethylthiophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-3,5-dimethylthiophenol is an organosulfur compound characterized by the presence of a thiophenol group substituted with chlorine and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3,5-dimethylthiophenol typically involves the chlorination of 3,5-dimethylthiophenol. One common method includes the use of cupric chloride as a chlorinating agent and catalyst, with chlorine gas as the oxidizer. The reaction is conducted at temperatures ranging from 90°C to 120°C for 4-8 hours. After the reaction, the product is purified through rectification to achieve high purity levels .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, ensuring high yields and purity. The unreacted starting materials can be recycled, making the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-3,5-dimethylthiophenol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the thiophenol group to sulfonic acids or sulfoxides.
Reduction: The compound can be reduced to form corresponding thiols.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products Formed:
Oxidation: Sulfonic acids or sulfoxides.
Reduction: Thiols.
Substitution: Various substituted thiophenols depending on the nucleophile used
Scientific Research Applications
4-Chloro-3,5-dimethylthiophenol has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Industry: It is used in the production of disinfectants and antiseptics, such as Dettol.
Mechanism of Action
The mechanism of action of 4-Chloro-3,5-dimethylthiophenol involves its interaction with molecular targets and pathways:
Antimicrobial Activity: The compound disrupts bacterial cell membranes, leading to cell lysis and death.
Anticancer Activity: It inhibits the Wnt/β-catenin signaling pathway by preventing the nuclear translocation of β-catenin, thereby downregulating key target genes involved in cancer progression.
Comparison with Similar Compounds
4-Chloro-3,5-dimethylphenol: Similar in structure but with a hydroxyl group instead of a thiophenol group.
3,5-Dimethylthiophenol: Lacks the chlorine substitution, making it less effective in certain applications.
Uniqueness: 4-Chloro-3,5-dimethylthiophenol is unique due to its combined chlorine and thiophenol functionalities, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for specialized applications in various fields .
Properties
IUPAC Name |
4-chloro-3,5-dimethylbenzenethiol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClS/c1-5-3-7(10)4-6(2)8(5)9/h3-4,10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SORNZNZXLHKPPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-(6-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-fluorobenzamide](/img/structure/B2535365.png)
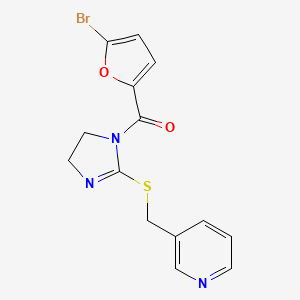
![Isobutyl 5-[(3-nitro-2-pyridinyl)sulfanyl]-1,3,4-thiadiazol-2-yl sulfide](/img/structure/B2535368.png)
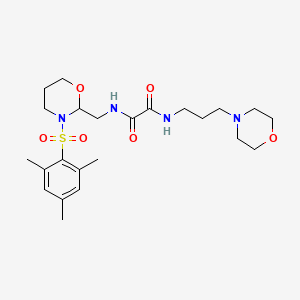
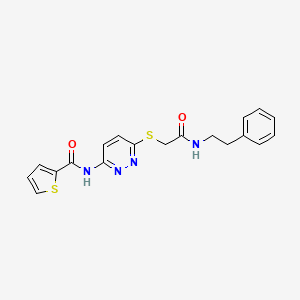
![3-{3-[(6-methylpyridazin-3-yl)oxy]pyrrolidine-1-carbonyl}-1H-indole](/img/structure/B2535371.png)
![N-({4-[4-ethyl-4-(hydroxymethyl)piperidine-1-carbonyl]phenyl}methyl)prop-2-enamide](/img/structure/B2535372.png)
![5-Methyl-2-(3-methylbenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2535374.png)
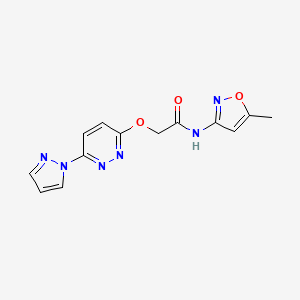
![3-[(2,3,4,5,6-Pentafluorophenoxy)sulfonyl]-benzenecarboxylic acid](/img/structure/B2535377.png)
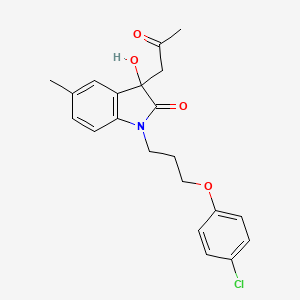
![N-(4-(2-oxo-2-(phenylamino)ethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2535380.png)
![5-(1,3-dimethyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride](/img/structure/B2535382.png)
